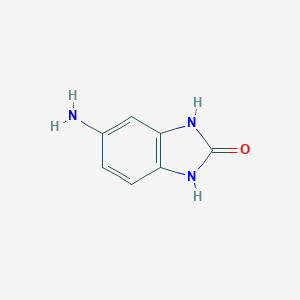

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSVFBDMPSKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059119 | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-23-8 | |

| Record name | 5-Amino-2-benzimidazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-hydroxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXYBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3FDT3X0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, a valuable building block in medicinal chemistry and materials science. The primary route detailed herein involves a multi-step process commencing from the nitration of a precursor, followed by cyclization with urea and subsequent reduction. This method is commonly employed in laboratory and industrial settings due to its efficiency and the availability of starting materials.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process. This approach avoids the direct use of o-phenylenediamine for the synthesis of the amino-substituted product, which would likely result in a mixture of isomers and byproducts. The established route involves:

-

Synthesis of 4-Nitro-o-phenylenediamine: This intermediate is prepared via the partial reduction of 2,4-dinitroaniline.

-

Formation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one: The synthesized 4-nitro-o-phenylenediamine is then reacted with urea in a cyclization reaction to form the nitro-substituted benzimidazolone core.

-

Reduction to this compound: The final step involves the catalytic hydrogenation of the nitro group to the desired amino functionality.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting materials, intermediates, and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14[1] | 199-201[2] | Dark red needles or red solid[1] | Soluble in 1 N HCl:ethanol (1:1) |

| Urea | CH₄N₂O | 60.06[3] | 132-135[4] | Colorless to white crystalline solid[3] | Highly soluble in water and alcohol[3][4] |

| 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₅N₃O₃ | 179.13[5][6] | >300[7] | Yellow to brown powder[5] | Insoluble in water[7] |

| This compound | C₇H₇N₃O | 149.15[8] | >300[9] | White or off-white powder or crystalline powder[9] | Very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water.[9] |

Detailed Experimental Protocols

Step 1: Synthesis of 4-Nitro-o-phenylenediamine

The synthesis of 4-nitro-o-phenylenediamine is typically achieved through the selective reduction of 2,4-dinitroaniline.

Experimental Protocol:

A detailed procedure for this step is not explicitly provided in the search results. However, the general method involves the partial reduction of 2,4-dinitroaniline.

Step 2: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

This step involves the cyclization of 4-nitro-o-phenylenediamine with urea.

Experimental Protocol:

-

Reactants: 4-nitro-1,2-phenylenediamine and urea are ground evenly.[10] The molar ratio of 4-nitro-1,2-phenylenediamine to urea is typically 1:2.5 to 1:3.0.[10]

-

Reaction Conditions: The mixture is added to a reactor and heated. The temperature is initially raised to 140-150°C and stirred for 0.5-1 hour.[10] The temperature is then increased to 165-170°C for 1-2 hours, and finally maintained at 200 ± 5°C for 2-3 hours.[10]

-

Work-up: After cooling, hot water (50-60°C) is added, and the mixture is boiled for 0.5-1 hour.[10] The product is then isolated by cooling and suction filtration, followed by washing the filter cake with water and drying to a constant weight.[10]

Reaction Yields:

| Reactants | Molar Ratio (4-nitro-o-phenylenediamine:urea) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-nitro-1,2-phenylenediamine, Urea | 1:3 | 150 -> 170 -> 200 | 1 + 1.5 + 2.5 | Not specified | --INVALID-LINK--[10] |

| 4-nitro-1,2-phenylenediamine, Urea | 1:2.8 | 145 -> 170 -> 205 | 1 + 1.5 + 2 | Not specified | --INVALID-LINK--[10] |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Experimental Protocol:

-

Catalyst: The reduction is carried out using a catalyst such as Pd-C or Raney Nickel.[11]

-

Reaction Conditions: 5-Nitro-2-benzimidazolinone and the catalyst are placed in a hydrogenation reaction kettle with an alcohol solvent.[11] The system is purged with an inert gas (e.g., nitrogen) before introducing hydrogen.[11] The reaction is typically run at a hydrogen pressure of 1-1.5 MPa and a temperature of 60-100°C for 3-5 hours.[11] A preferred temperature range is 80-95°C.[11]

-

Work-up: The reaction mixture is filtered while hot to remove the catalyst. The solvent is then evaporated, and the product is recrystallized from hot water to yield white flakes of 5-Amino-2-benzimidazolinone.[11]

Reaction Yields:

| Starting Material | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |

| 5-nitrobenzimidazole ketone | Pd-C (1.5g for 35.8g starting material) | Alcohol (100mL) | 1.0 | 95 | 5 | 93 | 98.8 | --INVALID-LINK--[11] |

| 5-nitrobenzimidazole ketone | Raney's nickel | Methanol | 1.5-2.0 (maintained at 1.0-1.5) | 100 ± 5 | 5-6 | High | High | --INVALID-LINK--[10] |

Reaction Mechanisms and Pathways

Cyclization of 4-Nitro-o-phenylenediamine with Urea

The formation of the benzimidazolone ring from 4-nitro-o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-nitro-o-phenylenediamine on the carbonyl carbon of urea. This is followed by the elimination of ammonia to form an N-substituted urea intermediate. Subsequent intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl group, followed by another elimination of ammonia, leads to the formation of the stable five-membered benzimidazolone ring.

Catalytic Hydrogenation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The reduction of the nitro group to an amine is a well-established catalytic hydrogenation process.

The reaction proceeds through the stepwise reduction of the nitro group. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine intermediate. Finally, the hydroxylamine is reduced to the primary amine, yielding the desired this compound. This process occurs on the surface of the heterogeneous catalyst (e.g., Pd/C or Raney Ni), where hydrogen is activated.

Conclusion

The multi-step synthesis of this compound from readily available starting materials provides an efficient and scalable route to this important chemical intermediate. This guide has outlined the key experimental protocols, presented relevant physicochemical data, and illustrated the underlying reaction mechanisms. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 3. Urea Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]

- 4. Urea | 57-13-6 [chemicalbook.com]

- 5. Cas 93-84-5,5-NITRO-2-BENZIMIDAZOLINONE | lookchem [lookchem.com]

- 6. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-NITRO-2-BENZIMIDAZOLINONE | 93-84-5 [chemicalbook.com]

- 8. This compound(95-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 11. CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize the small molecule 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines comprehensive experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through the complementary techniques of NMR and MS. While publicly accessible, explicit spectral data is limited, the following tables summarize the expected quantitative results based on the analysis of structurally similar compounds and spectral database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet (broad) | 2H | N-H (imidazole ring) |

| ~6.7 | Doublet | 1H | Ar-H |

| ~6.4 | Doublet of doublets | 1H | Ar-H |

| ~6.3 | Doublet | 1H | Ar-H |

| ~4.8 | Singlet (broad) | 2H | -NH₂ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=O |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~115 | Ar-CH |

| ~109 | Ar-CH |

| ~100 | Ar-CH |

Note: These are predicted chemical shifts for the carbon atoms of the benzimidazolone core and the aromatic ring.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this class of molecules.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 150.06 | [M+H]⁺ |

| 172.04 | [M+Na]⁺ |

| 148.05 | [M-H]⁻ |

Note: The exact mass of this compound (C₇H₇N₃O) is 149.0589 g/mol . The values in the table represent the expected ions in high-resolution mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following protocols are based on standard practices for the characterization of benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.

-

Cap the NMR tube securely.

2.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 500 MHz NMR Spectrometer[1]

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: -2 to 12 ppm

2.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 125 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~1.5 seconds

-

Spectral Width: 0 to 180 ppm

Mass Spectrometry (MS)

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2.2.2. Instrument Parameters (LC-MS with ESI)

-

Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization.

Caption: Detailed NMR Experimental Workflow.

Caption: Detailed MS Experimental Workflow.

References

Physical and chemical properties of 5-Amino-2-hydroxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 5-Amino-2-hydroxybenzimidazole. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Mandatory visualizations of key processes are included to facilitate understanding.

Core Properties of 5-Amino-2-hydroxybenzimidazole

5-Amino-2-hydroxybenzimidazole, also known by its tautomeric name 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, is a heterocyclic organic compound. Its structure, featuring both an amino group and a benzimidazolone core, makes it a valuable building block in medicinal chemistry.[1][2]

Identifiers

| Identifier | Value |

| CAS Number | 95-23-8[3] |

| Molecular Formula | C₇H₇N₃O[4] |

| Molecular Weight | 149.15 g/mol [4] |

| IUPAC Name | 5-amino-1,3-dihydrobenzimidazol-2-one[5] |

| InChI | InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)[3] |

| InChIKey | BCXSVFBDMPSKPT-UHFFFAOYSA-N[3] |

| Canonical SMILES | C1=CC2=C(C=C1N)NC(=O)N2[5] |

| Synonyms | This compound, 5-Amino-2-benzimidazolinone, 2-Hydroxy-5-aminobenzimidazole[5][6] |

Physicochemical Properties

| Property | Value |

| Melting Point | >300 °C |

| Boiling Point | 201.4 °C at 760 mmHg (Predicted) |

| Density | 1.363 g/cm³ |

| pKa (Predicted) | 11.80 ± 0.30 |

| XLogP3 | 0.4[5] |

Solubility

| Solvent | Solubility |

| Water | Practically Insoluble[6] |

| N,N-Dimethylformamide (DMF) | Very Soluble[6] |

| Methanol | Soluble[6] |

| Glacial Acetic Acid | Sparingly Soluble[6] |

| Chloroform | Very Slightly Soluble[6] |

Spectroscopic Data

While public access to full spectra is limited, the following spectroscopic analyses have been performed on 5-Amino-2-hydroxybenzimidazole:

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

FT-IR Spectroscopy

-

UV-Vis Spectroscopy

Researchers can typically obtain this data from commercial suppliers or specialized databases upon request.

Experimental Protocols: Synthesis of 5-Amino-2-hydroxybenzimidazole

The synthesis of 5-Amino-2-hydroxybenzimidazole is a multi-step process that begins with the nitration of benzimidazolone, followed by the reduction of the nitro group.[7][8] The following protocol is adapted from established patent literature.

Step 1: Synthesis of 5-Nitrobenzimidazolone

Materials:

-

Benzimidazolone-(2)

-

Nitric Acid (10-45% by weight)

-

Water

Procedure:

-

In a suitable reaction vessel, suspend benzimidazolone-(2) in water.

-

While stirring, add 2 to 4 molar equivalents of nitric acid to the suspension.

-

Heat the reaction mixture to a temperature between 30 and 80 °C.

-

Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture and dilute with water.

-

Filter the resulting precipitate, which is 5-nitrobenzimidazolone-(2), and wash with water until the filtrate is nearly neutral.

-

Dry the product at 105 °C.

Step 2: Reduction of 5-Nitrobenzimidazolone to 5-Amino-2-hydroxybenzimidazole

Materials:

-

5-Nitrobenzimidazolone

-

Raney Nickel

-

Methanol

-

Hydrogen Gas

Procedure:

-

In a high-pressure autoclave, charge 5-nitrobenzimidazolone, a catalytic amount of Raney Nickel, and methanol.

-

Seal the autoclave and purge with hydrogen gas 3 to 5 times.

-

Heat the mixture to 100 ± 5 °C.

-

Pressurize the autoclave with hydrogen gas to 1.5–2.0 MPa and maintain the pressure at 1.0–1.5 MPa.

-

Continue the reaction with stirring for 5 to 6 hours.

-

After the reaction is complete, cool the autoclave and vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst, washing the catalyst with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

The resulting precipitate is filtered and dried to yield 5-Amino-2-hydroxybenzimidazole.[7]

Mandatory Visualizations

Synthesis Workflow

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-amino-2-hydroxybenzimidazole - Wikidata [wikidata.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 5-Amino-2-hydroxybenzimidazole | C7H7N3O | CID 66765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 8. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

The Rising Therapeutic Potential of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Derivatives: A Technical Guide to Initial Biological Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fused bicyclic system containing benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many variations, the 5-Amino-1,3-dihydro-2H-benzimidazol-2-one moiety has emerged as a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the initial biological activity screening of derivatives based on this core structure, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document details experimental protocols, presents available quantitative data, and visualizes relevant biological pathways and workflows to aid researchers in this field.

Data Presentation: A Comparative Overview of Biological Activities

The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. While comprehensive screening data for a wide array of derivatives from this specific scaffold remains an area of active research, the available information on related benzimidazolone and substituted benzimidazole compounds provides valuable insights into their potential. The following tables summarize key quantitative data from various studies, offering a comparative look at their efficacy.

Table 1: In Vitro Anticancer Activity of Benzimidazolone and Related Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Benzimidazole-Triazole Hybrid | HCT-116 | 3.87 | Doxorubicin | 4.17 |

| HepG2 | - | Doxorubicin | 5.57 | |

| MCF-7 | - | Doxorubicin | 4.86 | |

| HeLa | 8.34 | Doxorubicin | 5.12 | |

| Fluoro Aryl Benzimidazole | HOS | 1.8 | Roscovitine | 24.3 |

| G361 | 2.0 | Roscovitine | 22.4 | |

| MCF-7 | 2.8 | Roscovitine | 42 | |

| K-562 | 7.8 | Roscovitine | 11 | |

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | 5-FU | - |

| HT-29 | 20.11 | 5-FU | - | |

| Benzimidazole 2-amino 1,3,4-oxadiazole Hybrid | HeLa | 4.68 | Doxorubicin | 2.04 |

| MCF-7 | 4.16 | Doxorubicin | 1.73 | |

| A549 | 5.40 | Doxorubicin | - |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Benzimidazole-Thio-Oxadiazole Analog | S. aureus | 32 | Ciprofloxacin | - |

| E. faecalis | 128 | Ciprofloxacin | - | |

| P. aeruginosa | 128 | Ciprofloxacin | - | |

| N-substituted 6-chloro-1H-benzimidazole | E. coli | 2-16 | Ciprofloxacin | 8-16 |

| S. faecalis | 2-16 | Ciprofloxacin | 8-16 | |

| MSSA | 2-16 | Ciprofloxacin | 8-16 | |

| MRSA | 2-16 | Ciprofloxacin | 8-16 | |

| N-substituted 6-nitro-1H-benzimidazole | C. albicans | 8-16 | Fluconazole | 4-128 |

| A. niger | 8-16 | Fluconazole | 4-128 |

Table 3: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13b) | NO Production | 10.992 | - | - |

| IL-6 Production | 2.294 | - | - | |

| TNF-α Production | 12.901 | - | - | |

| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivative (13f) | IL-6 Production | 1.539 | - | - |

| Benzimidazothiazole Derivative (25) | COX-1 Inhibition | 0.044 | Celecoxib | 15.000 |

| Naproxen | 8.700 | |||

| COX-2 Inhibition | 0.00452 | Celecoxib | 0.040 | |

| Naproxen | 0.520 |

Experimental Protocols: Methodologies for Biological Screening

Standardized and reproducible experimental protocols are crucial for the initial biological screening of novel compounds. The following sections detail the methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Experimental Workflow

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth Microdilution for MIC Determination

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by cells in culture, which is an indicator of inflammatory response.

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Griess Assay for Nitric Oxide Measurement

Signaling Pathways: Potential Mechanisms of Action

The diverse biological activities of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, inflammation, and microbial survival.

NOD2 Signaling Pathway in Inflammation

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response. Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. Some benzimidazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anti-inflammatory effects.[1][2]

Inhibition of the NOD2 Signaling Pathway

Protease-Activated Receptor 1 (PAR-1) Signaling

Protease-Activated Receptor 1 (PAR-1) is a G protein-coupled receptor that is activated by thrombin and other proteases. It is involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. The modulation of PAR-1 signaling by small molecules, including certain benzimidazole derivatives, is an active area of research for the development of new therapeutics.

Antagonism of the PAR-1 Signaling Pathway

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for development into novel anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a foundational framework for the initial biological screening of these molecules, encompassing essential experimental protocols and an overview of potential mechanisms of action. Further synthesis and comprehensive screening of a diverse library of these derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new medicines based on this versatile chemical scaffold.

References

- 1. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key component in the development of various therapeutic agents, notably as an intermediate in the synthesis of potent inhibitors for ecto-5'-nucleotidase (CD73), a crucial enzyme in cancer immunology.[1] Understanding the precise three-dimensional arrangement of this molecule through crystal structure analysis is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies involved in determining its crystal structure, presents illustrative crystallographic data from a closely related analogue due to the absence of published data for the title compound, and discusses the relevant biological pathways.

Introduction

This compound, with the chemical formula C₇H₇N₃O, is a crystalline powder that serves as a versatile building block in pharmaceutical research.[2][3] Its benzimidazole core is a privileged scaffold found in numerous biologically active compounds.[4][5] The primary application of this compound lies in its role as a precursor for synthesizing non-nucleotide small molecule inhibitors of CD73, an enzyme implicated in tumor immune evasion.[1] By inhibiting CD73, these molecules can help to restore anti-tumor immunity, making them promising candidates for cancer therapy.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

A common synthetic route to this compound involves the condensation of an appropriate diaminobenzene derivative with urea.[2]

Synthesis Protocol:

-

Reaction Setup: A mixture of 1,2,4-triaminobenzene dihydrochloride and urea is heated in a high-boiling point solvent, such as ethylene glycol, under a nitrogen atmosphere.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature range of 120-150°C for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.

Crystallization Protocol: Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., methanol, DMF) in which it has moderate solubility.[6]

-

Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solution becomes supersaturated, single crystals will form.

-

Isolation: The formed crystals are carefully isolated from the mother liquor.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically or placed in calculated positions.

Crystallographic Data Presentation

As a definitive crystal structure for this compound is not publicly available, the following table presents crystallographic data for a closely related thione analog, 5-Amino-1H-benzimidazole-2(3H)-thione , to illustrate the type of data obtained from a single-crystal X-ray diffraction study.[4][5]

| Parameter | Value for 5-Amino-1H-benzimidazole-2(3H)-thione[4][5] |

| Chemical Formula | C₇H₇N₃S |

| Formula Weight | 165.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.858(2) |

| b (Å) | 10.029(2) |

| c (Å) | 13.069(3) |

| α (°) | 90 |

| β (°) | 108.95(3) |

| γ (°) | 90 |

| Volume (ų) | 1469.3(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.492 |

| Absorption Coeff. (mm⁻¹) | 0.38 |

| F(000) | 688 |

| R-factor (%) | 4.5 |

This data is for a related compound and should be used for illustrative purposes only.

Visualizations

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

References

- 1. Cas 95-23-8,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 95-23-8 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Synthesis of Novel Nitro and Nitramino Derivatives of 1,3-Dihydro-2H-benzimidazol-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of novel nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one. The methodologies outlined are based on recent advancements in the field, offering efficient pathways to energetic materials with potential applications as thermostable explosives. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development.

Introduction

The development of novel energetic materials with enhanced thermal stability and performance characteristics is a significant area of research. The 1,3-dihydro-2H-benzimidazol-2-one scaffold serves as a versatile platform for the introduction of multiple nitro and nitramino functionalities, leading to compounds with high densities and detonation velocities. This guide details the one-step synthesis of trinitro derivatives and the subsequent conversion to nitramino compounds, providing a clear and reproducible framework for laboratory synthesis.

Synthesis of Trinitro Derivatives

A key development in the synthesis of poly-nitrobenzimidazol-2-ones is the implementation of a one-step nitration process. This method avoids harsh reagents like fuming nitric acid and circumvents the need for multi-step procedures that introduce nitro groups sequentially.[1]

Synthesis of 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)

The synthesis of TriNBO is achieved through the nitration of 1,3-dihydro-2H-benzimidazol-2-one using a potassium nitrate/sulfuric acid system.[1]

Experimental Protocol:

-

To a solution of 33.3 g (0.33 mol) of potassium nitrate in 100 mL of 98% sulfuric acid, cooled in an ice/water bath, add 13.4 g (0.1 M) of 1,3-dihydro-2H-benzimidazol-2-one in small portions with continuous stirring.

-

After the addition is complete, slowly warm the reaction mixture to 60 °C over a period of one hour.

-

Maintain the reaction mixture at 50–60 °C for an additional four hours with stirring.[1]

-

Cool the mixture and pour it onto crushed ice, leading to the precipitation of the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from an ethanol-acetone mixture to yield the pure compound.

Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

A similar one-step nitration is employed for the synthesis of the 5-methyl analog, starting from 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[1]

Experimental Protocol:

-

Prepare a nitrating mixture by adding 33.3 g (0.33 mol) of potassium nitrate in small portions to 100 mL of concentrated (98%) sulfuric acid, maintaining the temperature at 5 °C with an ice-water bath.

-

To this mixture, add the starting 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

-

Follow the reaction and work-up procedure as described for TriNBO.

Synthesis of Nitramino Derivatives

Nitramino derivatives are synthesized from 5-amino-substituted-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones, which are themselves derived from TriNBO through nucleophilic substitution of the activated nitro group at the 5-position.[1][2]

General Procedure for the Preparation of 5-R-Substituted Nitramines

The N-nitration of 5-NHR-substituted 4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-ones is achieved using a 40% N₂O₅/HNO₃ solution in dichloromethane. This method is noted to be more effective and cleaner than traditional nitric and sulfuric acid mixtures for N-nitration.[1][3]

Experimental Protocol:

-

To a 40% solution of N₂O₅/HNO₃ (5 mL) in 100 mL of dichloromethane, cooled in an ice/water bath, add the appropriate 5-NHR-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one (0.01 mol) in small portions with stirring.[3]

-

After the addition is complete, allow the reaction mixture to warm to 40 °C over one hour.

-

Stir the mixture for an additional four hours and then let it stand at room temperature overnight.[3]

-

Cool the reaction mixture to 0–5 °C and carefully neutralize the residual nitric acid by adding powdered magnesium carbonate (15 g).[3]

-

Filter the mixture and wash the solid residue with dichloromethane.

-

Combine the organic filtrates, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Synthesis and Physical Properties of Trinitro Derivatives

| Compound | Starting Material | Yield (%) | Melting Point (°C) | Experimental Crystal Density (g/cm³) |

| TriNBO | 1,3-dihydro-2H-benzimidazol-2-one | 83 | 315 | 1.767 (at 173 K)[1][2][4] |

| 5-Me-TriNBO | 5-methyl-1,3-dihydro-2H-benzimidazol-2-one | 90 | 270-272 | 1.82[1][2][4] |

Table 2: Calculated Energetic Properties of Selected Derivatives

| Compound | Detonation Velocity (D, m/s) |

| TriNBO | Increased in comparison with TNT and tetryl[1][2][4] |

| 5-Me-TriNBO | Increased in comparison with TNT and tetryl[1][2][4] |

| 5-methylnitramino-1,3-dihydro-2H-4,7-dinitrobenzimidazol-2-one | Increased in comparison with TNT and tetryl[1][2][4] |

| 5-nitratoethylnitramino-1,3-dihydro-2H-4,7-dinitrobenzimidazol-2-one | Increased in comparison with TNT and tetryl[1][2][4] |

Visualization of Synthesis Pathways

The following diagrams illustrate the synthetic routes to the nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one.

Caption: One-step synthesis of TriNBO and 5-Me-TriNBO.

Caption: Two-step synthesis of nitramino derivatives from TriNBO.

Conclusion

The synthetic methodologies presented in this guide offer efficient and high-yielding routes to novel nitro and nitramino derivatives of 1,3-dihydro-2H-benzimidazol-2-one. The one-step nitration of the benzimidazol-2-one core is a significant improvement over previous methods. The resulting compounds exhibit promising characteristics as thermostable energetic materials, warranting further investigation into their properties and potential applications. The detailed experimental protocols and structured data provide a solid foundation for researchers to build upon in the exploration of this class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. An efficient synthesis and preliminary investigation of novel 1,3-dihydro-2h-benzimidazol-2-one nitro and nitramino derivatives [epublications.vu.lt]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro- 2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the role of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one as a versatile scaffold

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer both synthetic accessibility and a broad spectrum of biological activities. One such scaffold that has garnered significant attention is 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. This heterocyclic compound, possessing a fused benzene and urea-containing imidazole ring system with a reactive amino group, serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its structural rigidity, coupled with the ability to participate in various chemical transformations, makes it an attractive starting point for the design of potent and selective inhibitors targeting a range of enzymes and receptors implicated in human diseases.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and multifaceted biological roles of this compound and its derivatives. It is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₇H₇N₃O.[1][2] Its key chemical features include the nucleophilic amino group and the amide functionalities within the imidazolone ring, which can be subjected to various chemical modifications to generate diverse libraries of compounds.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the reduction of a nitro precursor, 5-nitro-benzimidazolinone, which is synthesized from 4-nitro-o-phenylenediamine and urea.[3][4]

Therapeutic Applications and Biological Activities

The this compound scaffold is a cornerstone in the development of compounds targeting a wide spectrum of diseases, most notably cancer and infectious diseases.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and modulation of the tumor microenvironment.

Inhibition of Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7] Benzimidazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and Akt, leading to the suppression of tumor growth.

-

CD73-Adenosine Pathway: CD73 is an ecto-5'-nucleotidase that plays a crucial role in generating immunosuppressive adenosine in the tumor microenvironment.[8][9][10] By inhibiting CD73, derivatives of this compound can enhance anti-tumor immunity.

Tubulin Polymerization Inhibition:

Several benzimidazole derivatives act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization into microtubules.[11][12][13][14][15] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Derivative A | MCF-7 (Breast) | 5.2 | PI3K/Akt Pathway Inhibition |

| Derivative B | A549 (Lung) | 2.8 | Tubulin Polymerization Inhibition |

| Derivative C | HCT116 (Colon) | 7.5 | CD73 Inhibition |

| Derivative D | HeLa (Cervical) | 4.1 | Topoisomerase II Inhibition |

Antibacterial Activity

In an era of increasing antibiotic resistance, the development of new antibacterial agents is of paramount importance. Derivatives of this compound have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[2][16]

The following table summarizes the in vitro antibacterial activity of selected benzimidazole derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Derivative E | Staphylococcus aureus | 8 |

| Derivative F | Escherichia coli | 16 |

| Derivative G | Pseudomonas aeruginosa | 32 |

| Derivative H | Bacillus subtilis | 4 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and the evaluation of the biological activities of its derivatives.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-nitro-o-phenylenediamine.

Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one [3]

-

In a round-bottom flask, thoroughly mix 4-nitro-1,2-phenylenediamine (1 mole equivalent) and urea (3 mole equivalents).

-

Heat the mixture to 140-150 °C with stirring for 1 hour.

-

Increase the temperature to 165-170 °C and continue the reaction for another 1.5-2 hours.

-

Finally, maintain the temperature at 200 ± 5 °C for 2-3 hours.

-

Cool the reaction mixture and add hot water (50-60 °C). Boil for 30-60 minutes.

-

Cool the mixture and collect the precipitate by suction filtration.

-

Wash the filter cake with water and dry to obtain 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Catalytic Hydrogenation to this compound [4]

-

In a hydrogenation reactor, add 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole equivalent), a suitable solvent (e.g., ethanol), and a catalytic amount of Palladium on carbon (Pd/C).

-

Purge the reactor with nitrogen gas three times, followed by hydrogen gas twice.

-

Pressurize the reactor with hydrogen gas to 1.0 MPa.

-

Heat the reaction mixture to 95 °C and maintain for 5 hours, adding hydrogen as needed to maintain the pressure.

-

After the reaction is complete (indicated by no further hydrogen uptake), cool the reactor.

-

Filter the hot reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent to yield pure this compound.

In Vitro Anticancer Activity: MTT Assay[17][18][19]

This protocol outlines the determination of the cytotoxic effects of benzimidazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

In Vitro Antibacterial Activity: Broth Microdilution Method[20][21][22]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzimidazole derivatives against bacterial strains.

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in scientific research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical workflow for their evaluation.

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it a continuous source of inspiration for the development of new therapeutic agents. The information compiled in this technical guide, from detailed synthetic and biological testing protocols to the visualization of complex signaling pathways, is intended to empower researchers to further explore the potential of this versatile core structure in the ongoing battle against cancer, infectious diseases, and other significant human ailments. The continued investigation into the structure-activity relationships of novel derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]

- 4. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iosrjournals.org [iosrjournals.org]

A Preliminary Investigation of the Antimicrobial Activity of 5-Aminobenzimidazole (5-ABZ): A Technical Guide

Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The benzimidazole core is a well-established pharmacophore with a broad range of biological activities. This technical guide outlines a preliminary investigation into the potential antimicrobial properties of 5-aminobenzimidazole (5-ABZ). Due to a lack of published specific data on 5-ABZ, this document serves as a comprehensive framework for its initial evaluation. It details standardized experimental protocols for determining its antibacterial and antifungal efficacy, presents hypothetical data in structured tables for illustrative purposes, and visualizes experimental workflows and a potential mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals initiating studies on novel antimicrobial compounds.

Introduction

Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2] Their mechanism of action can vary, with some derivatives known to inhibit microbial growth by interfering with essential cellular processes. For instance, certain benzimidazoles disrupt microtubule assembly in fungi, while others have been shown to inhibit bacterial biofilm formation and quorum sensing pathways.[3][4][5]

While extensive research has been conducted on various substituted benzimidazoles, there is a notable gap in the scientific literature regarding the specific antimicrobial activity of 5-aminobenzimidazole (5-ABZ). This document outlines the foundational experimental procedures required to conduct a thorough preliminary investigation of 5-ABZ's potential as an antimicrobial agent. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7]

Hypothetical Data Presentation

To guide future research and provide a template for data organization, the following tables present hypothetical quantitative data for the antimicrobial activity of 5-ABZ against a panel of common bacterial and fungal pathogens.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of 5-ABZ

| Microorganism | Type | ATCC Strain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 29213 | 16 |

| Escherichia coli | Gram-negative | 25922 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 128 |

| Candida albicans | Yeast | 90028 | 32 |

| Aspergillus niger | Mold | 16404 | >256 |

Table 2: Hypothetical Zone of Inhibition Diameters for 5-ABZ (10 µg disk)

| Microorganism | Type | ATCC Strain | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | Gram-positive | 29213 | 18 | Susceptible |

| Escherichia coli | Gram-negative | 25922 | 14 | Intermediate |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 10 | Resistant |

| Candida albicans | Yeast | 90028 | 16 | Susceptible |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeasts.[6][7]

3.1.1. Materials

-

5-ABZ stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains (e.g., ATCC quality control strains)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

3.1.2. Procedure

-

Preparation of 5-ABZ Dilutions: A two-fold serial dilution of the 5-ABZ stock solution is performed in the microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this final inoculum to each well containing the serially diluted 5-ABZ. Include a growth control well (inoculum without 5-ABZ) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of 5-ABZ at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This protocol is based on standardized disk diffusion procedures.[8][9][10]

3.2.1. Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

5-ABZ solution of known concentration

-

Bacterial and fungal strains

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator (35 ± 2°C)

-

Ruler or caliper

3.2.2. Procedure

-

Disk Preparation: Sterile filter paper disks are impregnated with a known amount of 5-ABZ (e.g., 10 µg per disk) and allowed to dry.

-

Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (section 3.1.2).

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[8][9]

-

Disk Placement: Using sterile forceps, place the 5-ABZ-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.[8]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[10]

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[11] The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts.

Visualizations

Experimental Workflows

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of some benzimidazole derivatives, a plausible mechanism of action for 5-ABZ could be the inhibition of bacterial quorum sensing, which is a cell-to-cell communication system that regulates virulence and biofilm formation.[3][5][12]

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by 5-ABZ.

Potential Mechanisms of Action and Future Directions

The antimicrobial activity of benzimidazole derivatives is multifaceted. Potential mechanisms that warrant investigation for 5-ABZ include:

-

Inhibition of Nucleic Acid Synthesis: Some benzimidazoles are known to bind to the minor groove of DNA, which could interfere with replication and transcription.[13]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzimidazole core may facilitate its insertion into the bacterial cell membrane, leading to depolarization and cell death.[14]

-

Inhibition of Fungal-Specific Enzymes: In fungi, benzimidazoles can inhibit key enzymes like lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[15][16]

-

Anti-Biofilm Activity: Several benzimidazole compounds have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[17]

Future research should focus on performing the outlined antimicrobial susceptibility tests to generate empirical data for 5-ABZ. If promising activity is observed, subsequent studies should elucidate the precise mechanism of action through techniques such as transmission electron microscopy to observe morphological changes, membrane potential assays, and gene expression analysis of pathways related to cell wall synthesis, DNA replication, and quorum sensing.

Conclusion

While the direct antimicrobial efficacy of 5-aminobenzimidazole remains to be experimentally determined, its structural similarity to other biologically active benzimidazoles suggests it is a compound of interest. This technical guide provides a robust framework for the initial in vitro investigation of 5-ABZ's antimicrobial properties. The detailed protocols and structured approach outlined herein will enable researchers to generate reliable and reproducible data, which will be crucial in determining the potential of 5-ABZ as a lead compound for the development of new antimicrobial agents.

References

- 1. rroij.com [rroij.com]

- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Pharmacological Inhibition of the Pseudomonas aeruginosa MvfR Quorum-Sensing System Interferes with Biofilm Formation and Potentiates Antibiotic-Mediated Biofilm Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. microbenotes.com [microbenotes.com]

- 10. contractlaboratory.com [contractlaboratory.com]

- 11. asm.org [asm.org]

- 12. Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Benzimidazolone-Derived CD73 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of a potent, non-nucleotide CD73 inhibitor utilizing 5-Amino-1,3-dihydro-2H-benzimidazol-2-one as a key starting material. Detailed methodologies for the biological evaluation of the synthesized compound are also presented, along with comparative data for other known CD73 inhibitors.

Introduction

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a crucial role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] Elevated adenosine levels suppress the activity of immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance.[1] Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in cancer immunotherapy.[1]

This compound is a versatile chemical scaffold that serves as a valuable starting material in the synthesis of various bioactive molecules, including a novel class of potent non-nucleotide CD73 inhibitors.[3] This document outlines a representative synthetic protocol and subsequent bioassays for a CD73 inhibitor derived from this benzimidazolone core.

CD73 Signaling Pathway

The enzymatic activity of CD73 is a critical step in the purinergic signaling pathway, which modulates immune responses within the tumor microenvironment. Extracellular ATP, often released by cancer cells, is converted to AMP by the ectonucleotidase CD39. CD73 then hydrolyzes AMP to produce adenosine, which binds to A2A and A2B receptors on immune cells, leading to the suppression of their anti-tumor functions.[2][4]

Caption: CD73-adenosine signaling pathway and the point of inhibition.

Synthetic Protocol

This protocol describes a plausible multi-step synthesis of a benzotriazole-based CD73 inhibitor starting from this compound. The synthesis involves the formation of a benzotriazole intermediate, followed by coupling reactions to build the final inhibitor molecule.

Part 1: Synthesis of 6-amino-1H-benzo[d][1][2][3]triazol-1(3)-ol (Intermediate 1)

-

Diazotization:

-

Suspend this compound (10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

-

-

Cyclization:

-

To the cold diazonium salt solution, slowly add a solution of sodium azide (12 mmol) in water (15 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the benzotriazole intermediate.

-

Part 2: Synthesis of the Final CD73 Inhibitor

The following steps are representative and would be adapted based on the specific final structure, such as those reported for potent non-nucleotide inhibitors.[3]

-

N-Arylation/Alkylation of the Benzotriazole Intermediate:

-

Combine Intermediate 1 (5 mmol) with an appropriate aryl or alkyl halide (e.g., a substituted benzyl bromide) (5.5 mmol) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (10 mmol), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Coupling Reaction:

-

The product from the previous step can be further modified. For example, a Suzuki or Buchwald-Hartwig coupling reaction can be employed to introduce additional structural motifs.

-

For a Suzuki coupling, the N-substituted benzotriazole (if appropriately functionalized with a halide) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

-

-

Purification and Characterization:

-

The final compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

The structure and purity of the synthesized inhibitor are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Experimental Workflow

The overall workflow for the synthesis and evaluation of the CD73 inhibitor is depicted below.

Caption: Experimental workflow for synthesis and evaluation of CD73 inhibitors.

Experimental Protocols for Biological Evaluation

1. Biochemical IC50 Determination using a Malachite Green-Based Assay

This protocol quantifies the inorganic phosphate (Pi) produced by the enzymatic hydrolysis of AMP by CD73.

-

Materials:

-

Recombinant Human CD73

-

Synthesized CD73 Inhibitor

-

Adenosine 5'-monophosphate (AMP)

-

CD73 Assay Buffer (e.g., 40 mM Tris, 100 mM NaCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

-

Malachite Green Phosphate Detection Reagent

-

96-well clear, flat-bottom microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in the assay buffer.

-

Add 25 µL of the diluted inhibitor solutions to the wells of the 96-well plate. For control wells (no inhibition), add 25 µL of assay buffer.

-

Add 25 µL of diluted recombinant CD73 enzyme to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 50 µL of the AMP solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 150 µL of the Malachite Green Phosphate Detection Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 630 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based CD73 Activity Assay

This protocol assesses the inhibitor's ability to block CD73 activity on the surface of cancer cells.

-

Materials:

-

CD73-expressing cancer cell line (e.g., MDA-MB-231)

-

Synthesized CD73 Inhibitor

-

Cell culture medium

-

Assay buffer

-

AMP solution

-

Phosphate detection reagent

-

96-well cell culture plate

-

-

Procedure:

-

Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-